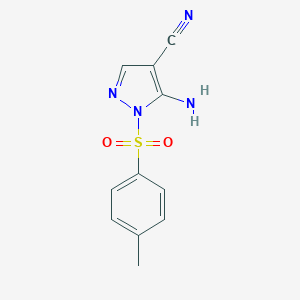

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Overview

Description

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a chemical compound with the CAS Number: 106368-34-7 . Its IUPAC name is 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbonitrile . It has a molecular weight of 262.29 .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it has been used for the preparation of novel pyrazoles and pyrazolo . A new series of pyrazolo derivatives was synthesized by the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile as a key starting material with various electrophilic and nucleophilic reagents .Molecular Structure Analysis

The molecular structure of this compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo . Another study reported the synthesis of pyrazolo derivatives by the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Antitumor Activity : A study by Abdel‐Latif et al. (2016) explored the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives using 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile. These compounds exhibited potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some derivatives showing significant effects (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

Anti-HSV-1 Evaluation : Rashad et al. (2009) conducted a study on the antiviral activity of pyrazole and pyrazolo[3,4-d]pyrimidine derivatives derived from this compound. Some of these compounds showed promising activity against herpes simplex virus type-1 (Rashad, Hegab, Abdel-Megeid, Fathalla, & Abdel-Megeid, 2009).

Synthesis of Novel Compounds : Fathima et al. (2014) focused on the crystal and molecular structure of a derivative of this compound, providing insights into its potential applications in the synthesis of new compounds (Fathima, Khazi, Khazi, & Begum, 2014).

Catalytic Synthesis Methods : Poonam and Singh (2019) developed a one-pot synthesis method for 5-Amino-1H-pyrazolo-4-carbonitrile derivatives using a recyclable catalyst, highlighting its potential in efficient and environmentally friendly synthetic processes (Poonam & Singh, 2019).

Corrosion Inhibition : Abdel Hameed et al. (2020) studied the corrosion inhibition and adsorption properties of heterocyclic derivatives, including this compound, on C-steel surfaces in acidic environments (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Safety and Hazards

The safety information for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

It is synthesized through a one-pot multicomponent reaction (mcr) of aldehydes, phenyl hydrazine derivatives, and malononitrile . The cyclo-condensation of these reactants gives the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator . Its molecular weight is 262.29 .

Action Environment

The compound is synthesized using a one-pot multicomponent reaction in water at room temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.

Properties

IUPAC Name |

5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAWZLOAGNYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)